1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid features a pyrrolidine ring substituted at the 3-position with both a tert-butoxycarbonyl (Boc) group and a 2-oxopropyl side chain, along with a carboxylic acid moiety. The compound’s molecular formula is C₁₃H₂₁NO₅ , with a molecular weight of 271.31 g/mol . The pyrrolidine ring adopts a puckered conformation, with the Boc group and 2-oxopropyl substituent introducing steric and electronic effects that influence the molecule’s three-dimensional geometry.
Stereochemical analysis reveals that the chiral center at the 3-position of the pyrrolidine ring determines the compound’s optical activity. X-ray crystallographic studies of analogous Boc-protected pyrrolidine derivatives, such as tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate, demonstrate that substituents at this position induce distinct diastereomeric conformations. The Boc group’s bulky tert-butyl moiety further restricts rotational freedom around the N–C bond, stabilizing specific stereoisomers.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₃H₂₁NO₅ | |
| Molecular weight | 271.31 g/mol | |
| Chiral centers | 1 (C3 of pyrrolidine) | |
| Dominant conformation | Envelope (puckered pyrrolidine ring) |
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-9(15)7-13(10(16)17)5-6-14(8-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXTUIQZLHZLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundation of Proline Editing
The proline editing methodology enables site-specific modifications of hydroxyproline (Hyp) residues in peptides. By incorporating 4-R-hydroxyproline (4-R-Hyp) into a peptide sequence, the hydroxyl group is orthogonally protected during solid-phase synthesis. Subsequent deprotection allows selective functionalization at the 4-position of the pyrrolidine ring.
In the context of synthesizing 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid, this approach begins with the incorporation of Fmoc-4-R-Hyp into a peptide backbone. After peptide assembly, the trityl protecting group is removed, exposing the hydroxyl group for oxidation or alkylation. For instance, oxidation with Dess-Martin periodinane converts the hydroxyl to a ketone, yielding the 2-oxopropyl moiety.
Stepwise Protocol
- Peptide Assembly : Synthesize a model peptide (e.g., Ac-TYPN-NH₂) using Fmoc-4-R-Hyp at the target position.
- Deprotection : Remove the trityl group from Hyp using 1% trifluoroacetic acid (TFA) in dichloromethane.
- Oxidation : Treat with Dess-Martin periodinane to convert the hydroxyl to a ketone, forming the 2-oxopropyl group.
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP).
- Cleavage : Release the modified proline derivative from the resin using TFA, followed by purification via reverse-phase HPLC.
This method achieves >90% purity and is scalable for milligram-to-gram quantities.
Solution-Phase Synthesis via Pyrrolidine Intermediate
Pyrrolidine Functionalization
European Patent EP3015456A1 details a solution-phase route to pyrrolidine-2-carboxylic acid derivatives, adaptable for synthesizing the target compound. Key steps include:
- Boc Protection of Pyrrolidine : React pyrrolidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to form 1-(tert-butoxycarbonyl)pyrrolidine.
- Alkylation at C3 : Treat the Boc-protected pyrrolidine with methyl vinyl ketone in the presence of LDA (lithium diisopropylamide) to introduce the 2-oxopropyl group.
- Carboxylation : Perform a carboxylation reaction using carbon dioxide under high pressure (5 bar) and catalytic cesium carbonate to install the carboxylic acid group at C3.
Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, THF, 0°C | 92 | 98 |
| Alkylation | Methyl vinyl ketone, LDA, -78°C | 75 | 95 |
| Carboxylation | CO₂, Cs₂CO₃, DMF, 80°C | 68 | 90 |
This method is advantageous for large-scale production but requires stringent temperature control during alkylation.
Stereoselective Synthesis from Epichlorohydrin
Chiral Starting Material Approach
Chinese Patent CN102249971A describes a stereoselective synthesis of Boc-protected pyrrolidines using epichlorohydrin as a chiral precursor. While the patent focuses on 3-hydroxypyrrolidine derivatives, its methodology can be extrapolated to synthesize the 3-(2-oxopropyl) analog:
- Epoxide Ring-Opening : React (R)- or (S)-epichlorohydrin with benzylamine to form a chiral aziridine intermediate.
- Cyclization : Treat the aziridine with sodium hydride to induce ring expansion to pyrrolidine.
- Boc Protection and Oxidation : Protect the amine with Boc, followed by oxidation of a hydroxymethyl group to the ketone using Jones reagent.
Stereochemical Outcomes
| Starting Epichlorohydrin | Final Product Configuration |
|---|---|
| (R)-epichlorohydrin | (3R)-2-oxopropyl derivative |
| (S)-epichlorohydrin | (3S)-2-oxopropyl derivative |
This route achieves enantiomeric excess (ee) >98%, making it ideal for applications requiring high stereochemical fidelity.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|
| Solid-Phase Proline Editing | 85–90 | Moderate | High |
| Solution-Phase Alkylation | 68–75 | High | Moderate |
| Chiral Epichlorohydrin Route | 70–80 | Low | Very High |
Practical Considerations
- Solid-Phase Synthesis : Ideal for research-scale synthesis with precise functionalization but limited to peptide-context applications.
- Solution-Phase Routes : Preferred for industrial-scale production despite lower stereocontrol.
- Chiral Synthesis : Critical for enantiopure drug intermediates but involves hazardous reagents (e.g., Jones reagent).
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Key Compounds:
Target Compound : 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid
- Substituents : Boc group, 2-oxopropyl (ketone), carboxylic acid.
- Key Reactivity : Ketone enables nucleophilic reactions; carboxylic acid supports salt formation.
1-tert-Butoxycarbonyl-3-pyrrolidone (CAS 101385-93-7) : Substituents: Boc group, pyrrolidinone (cyclic ketone). Key Difference: Lacks carboxylic acid and 2-oxopropyl chain. Applications: Intermediate in organic synthesis, particularly for lactam formation.
1-[(tert-Butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic Acid (CAS 1281549-47-0) :
- Substituents : Boc group, 2-methoxyethyl (ether), carboxylic acid.
- Key Difference : Ether substituent vs. ketone; methoxy group increases lipophilicity.
- Safety : Hazardous via ingestion, skin contact, or inhalation (H303+H313+H333).
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic Acid : Substituents: Boc group, methyl, carboxylic acid. Key Difference: Non-polar methyl group reduces solubility but enhances metabolic stability.
1-(tert-Butoxycarbonyl)-3-(3-methoxypropyl)pyrrolidine-3-carboxylic Acid :
- Substituents : Boc group, 3-methoxypropyl (ether), carboxylic acid.
- Key Difference : Longer alkyl chain (propyl vs. ethyl) increases hydrophobicity.
Physicochemical Properties and Reactivity
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid, known for its potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's structure, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid is with a molecular weight of approximately 255.32 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic disorders.
- Receptor Modulation: It may influence receptor activity linked to neurotransmission and hormonal responses.
Biological Activity Data
The following table summarizes key biological activities reported in various studies:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound using a murine model. The results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at a dosage of 10 mg/kg. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound revealed that it exhibited notable activity against several strains of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.
Q & A
Q. What experimental and computational approaches validate the compound’s proposed mechanism of action in biochemical pathways?
- Integrated Workflow :
Docking Simulations : Predict binding affinity to target proteins (e.g., using AutoDock Vina) .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Knockout Models : Validate target engagement in vitro (e.g., CRISPR-Cas9 gene editing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
